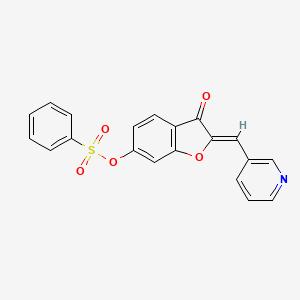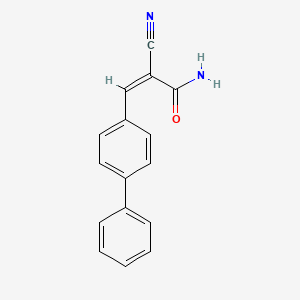
4-Phenyl-a-cyanocinnamic acid amide
Overview
Description
4-Phenyl-a-cyanocinnamic acid amide is a chemical compound with the empirical formula C16H12N2O. It is known for its application as a matrix substance in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for the analysis and imaging of various lipid classes . This compound has gained attention due to its superior sensitivity and reproducibility compared to other matrices commonly employed for lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-a-cyanocinnamic acid amide typically involves the reaction of ethyl 2-cyanoacetic acid with an amine. The mixture is heated to 120°C for 4 hours, followed by cooling to room temperature and recrystallization with acetone/water or methanol/water . The reaction progress is monitored using thin-layer chromatography (TLC) with cyclohexane/ethyl acetate mixtures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high purity and yield through optimized reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-a-cyanocinnamic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Phenyl-a-cyanocinnamic acid amide has several scientific research applications, including:
Mechanism of Action
The mechanism by which 4-Phenyl-a-cyanocinnamic acid amide exerts its effects in MALDI-MS involves its ability to serve as a negative ion matrix. This enables the efficient ionization and desorption of lipid molecules, facilitating their analysis and imaging . The compound’s structure allows for superior sensitivity and reproducibility, making it a valuable tool in lipid analysis .
Comparison with Similar Compounds
α-Cyano-4-hydroxycinnamic acid: Another commonly used matrix in MALDI-MS, known for its effectiveness in ionizing peptides and proteins.
Sinapic acid: Used in MALDI-MS for the analysis of proteins and peptides, offering good matrix suppression effects.
9-Aminoacridine: Employed as a matrix for the analysis of oligonucleotides and glycoproteins.
Uniqueness: 4-Phenyl-a-cyanocinnamic acid amide stands out due to its superior performance in lipid analysis compared to other matrices. Its ability to provide high sensitivity and reproducibility, along with a relatively small number of background peaks, makes it a preferred choice for lipidomics studies .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBACWKDMSJBT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B3215517.png)
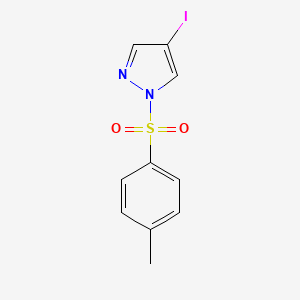
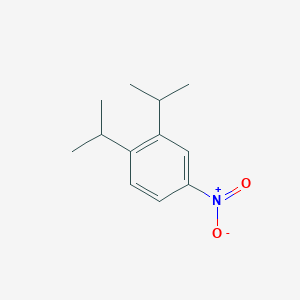

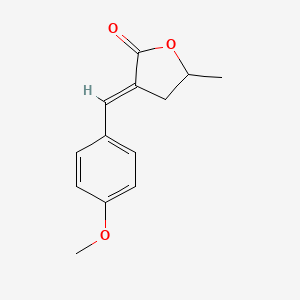
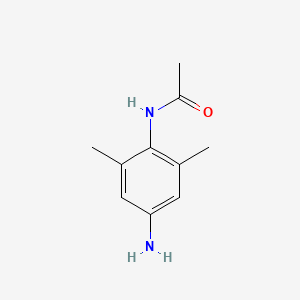
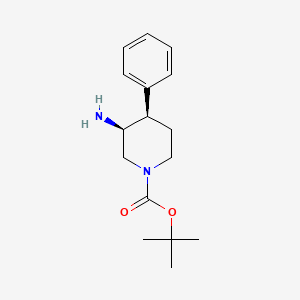
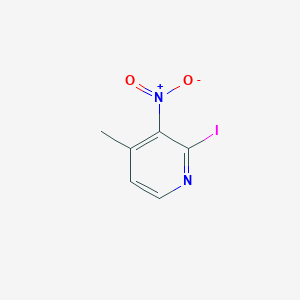
![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)
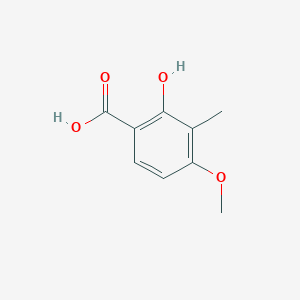

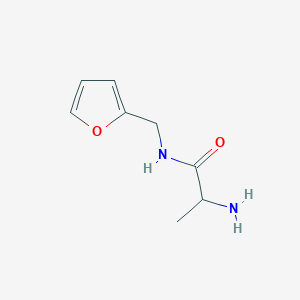
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)
